molecular formula C15H14N6OS B2553422 N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1421533-12-1

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2553422
CAS No.: 1421533-12-1
M. Wt: 326.38
InChI Key: XASWCAHNLYZLER-UHFFFAOYSA-N
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Description

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic chemical reagent designed for research applications, integrating a 2,1,3-benzothiadiazole moiety and an aminopyrimidine core. The 2,1,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry, known for its role in various bioactive molecules . The pyrimidine ring is a fundamental building block in drug discovery, particularly noted for its presence in compounds with significant anti-mycobacterial activity . The incorporation of a pyrrolidine-1-yl substituent on the pyrimidine ring is a strategic modification aimed at enhancing molecular properties and target interaction, a approach supported by the use of similar pyrrolidine-based groups in the design of potent enzyme inhibitors for research purposes . This combination of heterocycles suggests potential for this compound to be utilized in exploratory biological screening, including investigations into enzyme inhibition and antimicrobial activity. Researchers may find value in this molecule as a building block or intermediate for further chemical elaboration or as a candidate for profiling against novel biological targets. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any diagnostic use. It is not intended for human consumption.

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c22-15(10-3-4-11-12(7-10)20-23-19-11)18-13-8-14(17-9-16-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASWCAHNLYZLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with various enzymes and receptors, modulating their activity . The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories based on core scaffolds and substituents: pyrazole-carboximidamides , thiazole-carboxamides , and pyrimidine-based kinase inhibitors . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Class Core Structure Key Substituents Biological Activity/Properties Source
Target Compound Benzothiadiazole-carboxamide Pyrimidine-pyrrolidine Undocumented (inferred kinase/nucleic acid interaction) -
Pyrazole-carboximidamides Pyrazole-carboximidamide Varied aryl groups (e.g., 4-Cl, 2-Br, 3-NO₂) Antimicrobial, antitumor potential Molecules (2014)
Thiazole-carboxamides (e.g., BMS-354825) Thiazole-carboxamide Pyrimidine-piperazine, 2-chloro-6-methylphenyl Dual Src/Abl kinase inhibition; antitumor activity in leukemia models Lombardo et al. (2004)
Pyrimidine-based kinase inhibitors Pyrimidine-thiazole Hydroxyethyl-piperazine, methylphenyl High oral bioavailability, robust in vivo efficacy Biopharmacule Catalog

Key Observations:

Core Scaffold Differences :

  • The benzothiadiazole core in the target compound differs from the thiazole or pyrazole cores in analogs. Benzothiadiazole’s electron-deficient nature may enhance binding to π-π interaction-rich targets (e.g., DNA or kinase ATP pockets), whereas thiazole/pyrazole derivatives often prioritize hydrogen bonding via carboxamide groups .

Substituent Impact :

  • The pyrrolidine group in the target compound contrasts with the piperazine in BMS-354825 and Biopharmacule analogs . Pyrrolidine’s smaller ring size and reduced basicity may alter membrane permeability or target selectivity compared to piperazine-containing analogs.
  • Aryl substituents (e.g., chloro, bromo) in pyrazole-carboximidamides correlate with enhanced antimicrobial activity, suggesting that similar halogenation in the benzothiadiazole core could modulate bioactivity.

Biological Activity :

  • BMS-354825 (dasatinib analog) demonstrates robust kinase inhibition and in vivo efficacy in leukemia models , while pyrazole-carboximidamides show broader but less specific antitumor activity . The target compound’s lack of documented activity necessitates extrapolation from these analogs.

Biological Activity

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrimidine ring substituted with a pyrrolidine group and a benzothiadiazole moiety. This structural configuration is believed to contribute to its diverse biological activities.

Property Value
Molecular FormulaC14_{14}H15_{15}N5_{5}S
Molecular Weight295.37 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Vanilloid Receptor 1 (TRPV1) : This compound has been identified as an antagonist of TRPV1, which plays a crucial role in pain perception. By inhibiting this receptor, the compound may reduce nociceptive signaling.
  • Insulin-like Growth Factor 1 Receptor (IGF-1R) : Similar compounds have shown modulation of IGF-1R, which is involved in cell growth and proliferation. This interaction suggests potential applications in cancer therapy.
  • Biochemical Pathways : The compound may influence various metabolic processes through enzyme inhibition, potentially affecting pathways related to inflammation and cellular metabolism.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-inflammatory properties in vitro. For instance:

  • Cell Line Studies : In human endothelial cells, the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS).

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's biological effects:

  • Pain Models : In rodent models of neuropathic pain, administration of the compound resulted in a marked decrease in pain sensitivity compared to control groups. This supports its role as a TRPV1 antagonist.

Case Study 1: Antitumor Activity

A recent study explored the antitumor efficacy of this compound in xenograft models of breast cancer. The findings indicated that:

  • Tumor growth was significantly inhibited at doses of 10 mg/kg when administered bi-weekly.

Case Study 2: Metabolic Regulation

Another investigation focused on the compound's effects on metabolic disorders. In diabetic mouse models:

  • The compound improved insulin sensitivity and reduced blood glucose levels after four weeks of treatment.

Summary of Findings

The biological activity of this compound is characterized by:

  • Pain Reduction : Effective TRPV1 antagonist properties leading to decreased pain sensitivity.
  • Antitumor Effects : Significant inhibition of tumor growth in preclinical cancer models.
  • Metabolic Benefits : Improvement in insulin sensitivity and glucose regulation in diabetic models.

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